

Balanophonin chemical structure and properties

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Compound of Interest

Compound Name: *Balanophonin*

Cat. No.: B12399630

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Balanophonin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a naturally occurring neo-lignan, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of **balanophonin**. Detailed experimental protocols for its isolation and characterization, along with an exploration of its mechanisms of action involving key signaling pathways, are presented. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Balanophonin is classified as a neo-lignan, a class of natural products derived from the oxidative coupling of two phenylpropanoid units. Its systematic IUPAC name is (E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal^[1].

The chemical structure of **balanophonin** is characterized by a dihydrobenzofuran ring system, substituted with a 4-hydroxy-3-methoxyphenyl group at the C2 position, a hydroxymethyl group

at the C3 position, and a methoxy group at the C7 position. A propenal group is attached to the C5 position of the dihydrobenzofuran ring.

Table 1: Chemical Identifiers for **Balanophonin**

Identifier	Value	Reference
IUPAC Name	(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal	[1]
Molecular Formula	C ₂₀ H ₂₀ O ₆	[1]
Molecular Weight	356.4 g/mol	[1]
CAS Number	80286-36-8 (for (-)-balanophonin)	[1]
Canonical SMILES	COC1=CC(=CC2=C1O--INVALID-LINK--CO">C@HC3=CC(=C(C=C3)O)OC)/C=C/C=O	

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a therapeutic agent. While experimental data for some properties of **balanophonin** are limited, computational predictions provide valuable insights.

Table 2: Physicochemical Properties of **Balanophonin**

Property	Value	Method	Reference
XLogP3	2.5	Computed	
Hydrogen Bond Donors	2	Computed	
Hydrogen Bond Acceptors	6	Computed	
Rotatable Bond Count	5	Computed	
Topological Polar Surface Area	85.2 Å ²	Computed	
Heavy Atom Count	26	Computed	
Formal Charge	0	Computed	
Complexity	495	Computed	

Spectroscopic Data

The structural elucidation of **balanophonin** has been achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of **balanophonin**. While specific, detailed spectral data with assigned chemical shifts and coupling constants require access to dedicated publications, the general features can be described. The ¹H NMR spectrum would be expected to show signals corresponding to aromatic protons, methoxy protons, protons of the dihydrobenzofuran ring, the hydroxymethyl group, and the propenal group. The ¹³C NMR spectrum would display resonances for all 20 carbon atoms, with distinct chemical shifts for the aromatic, olefinic, methoxy, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **balanophonin** would exhibit characteristic absorption bands corresponding to its functional groups. Expected absorptions include a broad band for the hydroxyl (-OH) stretching vibrations, bands for aromatic C-H stretching, a sharp peak for the aldehydic C=O stretching of the propenal group, and bands corresponding to C=C stretching of the aromatic rings and the propenal group, as well as C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **balanophonin** is expected to show absorption maxima (λ_{max}) characteristic of its conjugated system, which includes the aromatic rings and the propenal group. These conjugated chromophores are responsible for the absorption of UV or visible light.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **balanophonin**. The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would reveal characteristic losses of functional groups, such as water, methoxy groups, and cleavage of the dihydrobenzofuran ring, which aids in confirming the structure.

Biological Activities and Signaling Pathways

Balanophonin exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These activities are mediated through its interaction with various cellular signaling pathways.

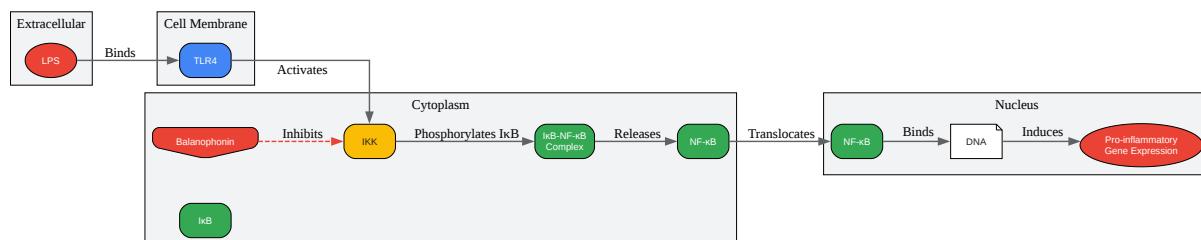
Anti-inflammatory Activity

Balanophonin has been shown to possess significant anti-inflammatory properties. It exerts its effects by inhibiting the production of pro-inflammatory mediators. Studies have demonstrated that **balanophonin** can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner in LPS-activated microglial cells. Furthermore, it significantly reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β).

The anti-inflammatory effects of **balanophonin** are largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF- κ B pathway is a crucial regulator of inflammation. In resting cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Balanophonin is thought to inhibit this pathway, thereby downregulating the expression of inflammatory mediators.

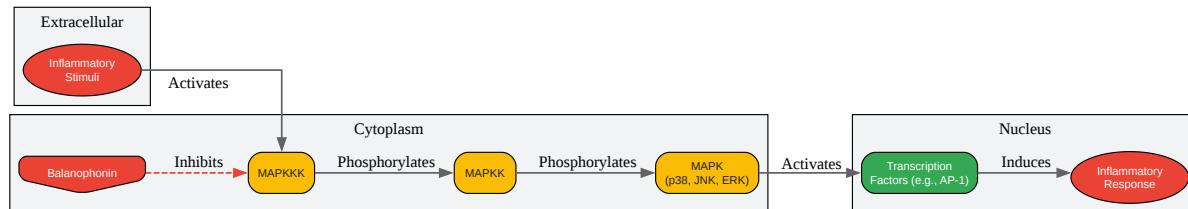


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Caption: **Balanophonin** inhibits the NF- κ B signaling pathway.

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the production of inflammatory mediators. Key MAPKs include p38, JNK, and ERK.

Balanophonin's anti-inflammatory action may also involve the inhibition of the phosphorylation of these MAPKs.

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Caption: **Balanophonin**'s potential inhibition of the MAPK signaling pathway.

Table 3: Anti-inflammatory Activity of **Balanophonin**

Target	Cell Line	Effect	Concentration	Reference
iNOS Expression	BV2 microglia	Inhibition	1, 5, 10 μ M	
COX-2 Expression	BV2 microglia	Inhibition	5, 10 μ M	
TNF- α Secretion	BV2 microglia	Inhibition	Concentration-dependent	
IL-1 β Secretion	BV2 microglia	Inhibition	1, 5, 10 μ M	

Anticancer Activity

Balanophonin has demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for **balanophonin** are not readily available in the provided search results, related compounds from the *Balanophora* genus have shown significant anticancer activity. The anticancer mechanism of **balanophonin** is thought to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of the p53 signaling pathway.

Neuroprotective Activity

Balanophonin has shown promise as a neuroprotective agent. Its anti-inflammatory and antioxidant properties likely contribute to its ability to protect neurons from damage. By inhibiting microglial activation and the subsequent release of neurotoxic inflammatory mediators, **balanophonin** can help mitigate neuronal cell death in neurodegenerative disease models.

Experimental Protocols

Isolation and Purification of Balanophonin

Balanophonin is naturally found in plants of the *Balanophora* genus, such as *Balanophora japonica*. The following is a general protocol for its extraction and isolation, which may require optimization based on the specific plant material and available equipment.

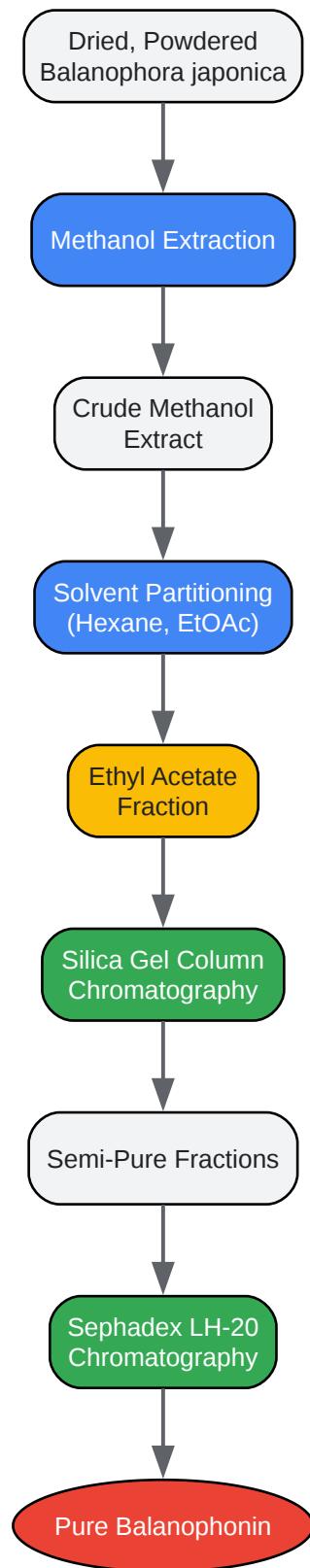
Materials:

- Dried and powdered plant material (e.g., whole plant of *Balanophora japonica*)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- n-Hexane
- Silica gel for column chromatography
- Sephadex LH-20
- Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol gradients)
- Rotary evaporator
- Chromatography columns
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp for TLC visualization

Protocol:

- Extraction:
 - Macerate the dried, powdered plant material with methanol at room temperature for an extended period (e.g., 3-7 days), with occasional shaking.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Solvent Partitioning:
 - Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, and ethyl acetate.
 - Concentrate each fraction using a rotary evaporator. The **balanophonin** is expected to be enriched in the ethyl acetate fraction.
- Column Chromatography:
 - Subject the ethyl acetate fraction to silica gel column chromatography.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform/methanol.
 - Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.
- Further Purification:
 - Subject the **balanophonin**-containing fractions to further purification using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.
 - If necessary, perform repeated silica gel column chromatography or preparative HPLC to obtain pure **balanophonin**.
- Structure Elucidation:

- Confirm the identity and purity of the isolated **balanophonin** using spectroscopic methods (NMR, MS, IR, UV-Vis).



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Caption: General workflow for the isolation of **balanophonin**.

Conclusion

Balanophonin is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its anti-inflammatory, anticancer, and neuroprotective effects, mediated through the modulation of key signaling pathways such as NF- κ B and MAPK, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of **balanophonin**, summarizing the current knowledge and providing a framework for future research endeavors. Further studies are warranted to fully elucidate its therapeutic potential, including more detailed investigations into its mechanism of action, pharmacokinetic and pharmacodynamic profiling, and *in vivo* efficacy studies.

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References

- 1. Balanophonin | C20H20O6 | CID 21582569 - PubChem [pubchem.ncbi.nlm.nih.gov]
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